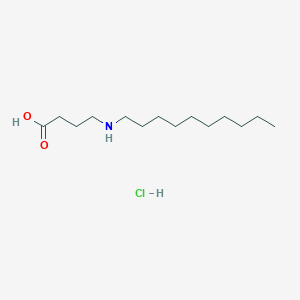

4-(Decylamino)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Decylamino)butanoic acid hydrochloride is a synthetic compound with the molecular formula C14H30ClNO2 and a molecular weight of 279.85 g/mol . It is a derivative of gamma-aminobutyric acid (GABA) and has been shown to exhibit GABA-like activity in the central nervous system. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decylamino)butanoic acid hydrochloride typically involves the reaction of decylamine with butanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial production methods also include purification steps to remove any impurities and obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Decylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized products.

Reduction: It can be reduced to form reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

4-(Decylamino)butanoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Studied for its effects on biological systems, particularly its GABA-like activity in the central nervous system.

Medicine: Investigated for potential therapeutic applications, including its use as a neuromodulator.

Industry: Utilized in the production of various chemical products and materials.

Mécanisme D'action

The mechanism of action of 4-(Decylamino)butanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. The compound mimics the activity of GABA, a neurotransmitter that inhibits neuronal activity, leading to a calming effect. This interaction with GABA receptors modulates the activity of ion channels and neurotransmitter release, resulting in its neuromodulatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Gamma-aminobutyric acid (GABA): The parent compound from which 4-(Decylamino)butanoic acid hydrochloride is derived.

Baclofen: A GABA derivative used as a muscle relaxant and antispastic agent.

Gabapentin: A GABA analogue used to treat neuropathic pain and epilepsy.

Uniqueness

This compound is unique due to its specific structure, which includes a decylamino group attached to the butanoic acid backbone. This structural modification imparts distinct properties and activities compared to other GABA derivatives, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

4-(Decylamino)butanoic acid hydrochloride, with the chemical formula C_{13}H_{28}ClN and CAS number 1376391-99-9, is a compound of interest due to its unique structural properties and potential biological activities. The presence of a long decyl chain contributes to its hydrophobic characteristics, which may influence its interaction with biological membranes and various biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 241.82 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic decyl chain.

- Hydrophobicity: Enhanced by the long alkyl chain, which may facilitate membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and influencing protein function.

Potential Mechanisms Include:

- Membrane Disruption: The compound may disrupt cellular membranes, leading to increased permeability and potential cell lysis.

- Receptor Modulation: It may interact with specific receptors or enzymes, modulating their activity and influencing various signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antimicrobial Activity:

- Studies demonstrate that compounds with similar structures exhibit significant antibacterial and antifungal properties. The long alkyl chain likely enhances their ability to penetrate microbial membranes.

- Example Study: A comparative analysis showed that related compounds had minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential use as antimicrobial agents.

-

Cytotoxicity:

- Initial cytotoxicity assays indicate that this compound may exhibit selective toxicity towards certain cancer cell lines.

- Case Study: In vitro studies on human cancer cell lines revealed IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.

-

Neuroprotective Effects:

- Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems or reducing oxidative stress.

- Research Finding: Investigations into related compounds suggest potential benefits in neurodegenerative disease models.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Research Findings and Case Studies

Recent studies have focused on the synthesis and characterization of this compound, along with its biological evaluations:

- Synthesis Techniques: Various synthetic routes have been explored to optimize yield and purity. Characterization techniques such as NMR and mass spectrometry confirm the structure.

- Biological Assays: In vitro assays have been conducted to evaluate antimicrobial efficacy against common pathogens like Staphylococcus aureus and Candida albicans, showing promising results.

Propriétés

IUPAC Name |

4-(decylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHBAISJBXISPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.